2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride
CAS No.:
Cat. No.: VC18106865
Molecular Formula: C20H26ClN3O2S
Molecular Weight: 408.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26ClN3O2S |
|---|---|
| Molecular Weight | 408.0 g/mol |
| IUPAC Name | [4-(4-aminooxan-2-yl)piperidin-1-yl]-(3-phenyl-1,2-thiazol-5-yl)methanone;hydrochloride |
| Standard InChI | InChI=1S/C20H25N3O2S.ClH/c21-16-8-11-25-18(12-16)15-6-9-23(10-7-15)20(24)19-13-17(22-26-19)14-4-2-1-3-5-14;/h1-5,13,15-16,18H,6-12,21H2;1H |
| Standard InChI Key | HOXQFWHMPRKPIC-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1C2CC(CCO2)N)C(=O)C3=CC(=NS3)C4=CC=CC=C4.Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is systematically named [4-(4-aminooxan-2-yl)piperidin-1-yl]-(3-phenyl-1,2-thiazol-5-yl)methanone hydrochloride, reflecting its hybrid structure comprising a piperidine ring, a tetrahydropyran (oxane) moiety, and a 3-phenylthiazole group . Its molecular formula is C₂₀H₂₆ClN₃O₂S, with a molecular weight of 408.0 g/mol for the hydrochloride salt. The free base form (C₂₀H₂₅N₃O₂S) has a molecular weight of 371.5 g/mol .
Table 1: Comparative Molecular Data
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₂₀H₂₅N₃O₂S | C₂₀H₂₆ClN₃O₂S |
| Molecular Weight (g/mol) | 371.5 | 408.0 |
| Canonical SMILES | C1CN(CCC1C2CC(CCO2)N)C(=O)C3=CC(=NS3)C4=CC=CC=C4 | C1CN(CCC1C2CC(CCO2)N)C(=O)C3=CC(=NS3)C4=CC=CC=C4.Cl |
Stereochemical Features
The molecule contains two undefined stereocenters (at positions C2 of the oxane ring and C4 of the piperidine ring), resulting in a mixture of diastereomers . This stereochemical complexity impacts its physicochemical behavior and biological interactions, though specific stereoisomer activities remain uncharacterized.
Structural Components
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Piperidine Ring: A six-membered nitrogen-containing heterocycle substituted at the 1-position with a carbonyl-linked thiazole group.
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Thiazole Moiety: A five-membered aromatic ring with sulfur and nitrogen atoms, substituted at the 3-position with a phenyl group.
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Oxane (Tetrahydropyran) Ring: A six-membered oxygen-containing heterocycle bearing an amine group at the 4-position.
Synthesis and Manufacturing
Synthetic Route
The hydrochloride salt is synthesized via a multi-step protocol:
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Acylation of Piperidine: A piperidine derivative reacts with 3-phenyl-1,2-thiazole-5-carbonyl chloride to form the intermediate 1-(3-phenylthiazole-5-carbonyl)piperidine.
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Coupling with Oxan-4-amine: The intermediate undergoes nucleophilic substitution with oxan-4-amine, introducing the tetrahydropyran moiety.
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Salt Formation: Treatment with hydrochloric acid yields the final hydrochloride salt, enhancing solubility and crystallinity.
Physicochemical Properties
Partitioning and Solubility
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Aqueous Solubility: The hydrochloride salt exhibits improved water solubility (>10 mg/mL) compared to the free base (<1 mg/mL) due to ionic dissociation.
Hydrogen Bonding and Polarity
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Hydrogen Bond Acceptors: 5 (carbonyl oxygen, thiazole nitrogen, oxane oxygen, and two amine lone pairs) .
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Topological Polar Surface Area (TPSA): 96.7 Ų, suggesting moderate membrane permeability .
Table 2: Key Physicochemical Parameters
| Parameter | Value |
|---|---|
| Rotatable Bonds | 3 |
| Heavy Atom Count | 26 |
| Complexity | 478 |
| Monoisotopic Mass | 371.1667 Da (free base) |
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